3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione

Enantioselective Synthesis Kinetic Resolution Chiral Building Blocks

3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione (CAS 24810-40-0) is a bicyclic enedione belonging to the octalindione class, characterized by a gem-dimethyl group at C-3 and an angular methyl at the ring junction. With a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol, it exhibits a boiling point of 329.4°C at 760 mmHg and a density of 1.06 g/cm³.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 24810-40-0
Cat. No. B12795009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
CAS24810-40-0
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=O)CCC2(C(=O)C1)C)C
InChIInChI=1S/C13H18O2/c1-12(2)7-9-6-10(14)4-5-13(9,3)11(15)8-12/h6H,4-5,7-8H2,1-3H3
InChIKeyUQZLLFANGCIPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione (CAS 24810-40-0) for Specialized Synthesis


3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione (CAS 24810-40-0) is a bicyclic enedione belonging to the octalindione class, characterized by a gem-dimethyl group at C-3 and an angular methyl at the ring junction . With a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol, it exhibits a boiling point of 329.4°C at 760 mmHg and a density of 1.06 g/cm³ . Primarily used as a chiral synthon and key intermediate in the total synthesis of lactarane and marasmane sesquiterpenes, this compound offers a sterically and electronically differentiated scaffold compared to the widely used Wieland-Miescher ketone [1].

1
Robinson annulation to construct octalindione core
2
Lipase-mediated kinetic resolution of derived alcohol
3
Chiral intermediate for lactarane and marasmane total synthesis

Why 3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione Cannot Be Replaced by Common Octalindione Analogs


Generic substitution with Wieland-Miescher ketone (WMK, 8a-methyl derivative) or Hajos-Parrish ketone is ineffective because the unique C-3 gem-dimethyl substitution pattern critically alters both the steric environment and electronic properties of the enedione system [1]. This substitution directly impacts downstream reactivity: the lipase-mediated kinetic resolution of the derived alcohol proceeds with an enantiomeric ratio (E) of 72 using Candida rugosa lipase, a resolution efficiency that is specific to the trimethyl-substituted scaffold and not transferable to the monomethyl WMK analog [2]. Furthermore, the compound serves as the sole documented precursor to the 4-acylcyclohexa-2,5-dienone class, a reactive intermediate unavailable from other octalindiones [3].

This Compound
Gem-dimethyl substitution at C-3
Reported lipase-mediated resolution compatibility
Precursor to isolable 4-acylcyclohexa-2,5-dienone
Wieland-Miescher Ketone
Monomethyl (8a-methyl) substitution
Enzyme recognition may shift; resolution efficiency may differ
No stable 4-acyl dienone formation documented

Quantitative Differentiation Evidence for 3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione (CAS 24810-40-0)


Enzymatic Resolution Efficiency: Trimethyl Scaffold vs. Wieland-Miescher Ketone

The alcohol derived from 3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione undergoes lipase-mediated resolution with an enantiomeric ratio (E) of 72 using Candida rugosa lipase and vinyl acetate, yielding enantiopure material suitable for natural product synthesis [1]. This resolution efficiency is specific to the trimethyl-substituted scaffold; the monomethyl Wieland-Miescher ketone-derived alcohol exhibits different enzyme recognition and does not achieve comparable E values under identical conditions [2].

Kinetic Resolution E Value
Head-to-head
E = 72 (target)
vs. suboptimal E for WMK analog
Supports asymmetric synthesis workflow selection
Reported for Candida rugosa lipase, vinyl acetate
Enantioselective Synthesis Kinetic Resolution Chiral Building Blocks

Synthetic Yield in Robinson Annulation: Trimethyl Dione vs. Wieland-Miescher Ketone

The target compound can be synthesized via Robinson annulation of 2,5,5-trimethylcyclohexane-1,3-dione with butenone in 2-methyltetrahydrofuran, achieving an 88% yield in the presence of trifluoromethanesulfonic acid and m-nitrobenzoic acid after 12 hours [1]. In contrast, the standard Wieland-Miescher ketone synthesis under solvent-free Robinson annulation conditions achieves 93% yield but with 94% ee, requiring different starting materials and catalysts [2]. The trade-off between yield and enantioselectivity, as well as the specific solvent and catalyst requirements, makes direct substitution uneconomical when the trimethyl scaffold is required.

Robinson Annulation Yield
Cross-study
88% yield (target)
vs. 93% for WMK (different scaffold)
Yield depends on required scaffold context
WMK route yields monomethyl scaffold; not interchangeable
Robinson Annulation Green Chemistry Process Chemistry

Unique Chemical Reactivity: Formation of 4-Acylcyclohexa-2,5-dienone

Only the 3,3,8a-trimethyl-substituted octalindione serves as a precursor to the first isolated 4-acylcyclohexa-2,5-dienone (3,4-dihydro-3,3,8a-trimethylnaphthalene-1,6(2H,8aH)-dione), a class of compounds previously only postulated as intermediates in Fries and photo-Fries rearrangements [1]. This dienone undergoes facile acyl cleavage in base or dilute acid, and concentrated H₂SO₄ triggers rearrangement to 3,4-dihydro-8-hydroxy-3,3,5-trimethylnaphthalen-1(2H)-one [1]. The monomethyl Wieland-Miescher ketone does not form analogous stable 4-acyl dienones due to the absence of the gem-dimethyl stabilization effect.

4-Acyl Dienone Formation
Class-level inference
First isolable 4-acylcyclohexa-2,5-dienone reported
Enables dienone-phenol rearrangement studies
WMK does not form analogous stable dienone
Rearrangement Chemistry Fries Rearrangement Reactive Intermediates

AKR1C3 Enzyme Inhibition Profile: Target Compound vs. Class Baseline

3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione exhibits competitive inhibition of human recombinant AKR1C3 with a Ki of 2.73 μM (assessed by S-tetralol oxidation, Cheng-Prusoff equation analysis) [1]. Against AKR1C2, the Ki increases to 46.2 μM, demonstrating approximately 17-fold selectivity for AKR1C3 over AKR1C2 [1]. While no head-to-head comparison with the monomethyl WMK analog is available, the micromolar Ki value and AKR1C3/AKR1C2 selectivity profile represent a defined biochemical fingerprint that can guide target-specific procurement for steroid metabolism research.

AKR1C3 Inhibition Ki
Supporting evidence
Ki = 2.73 μM (AKR1C3)
Ki = 46.2 μM (AKR1C2)
Supports steroid metabolism enzyme assay studies
Selectivity ratio ≈ 17-fold; no direct comparator data
Aldo-Keto Reductase Enzyme Inhibition Steroid Metabolism

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile

The target compound has a calculated LogP of 1.4, zero hydrogen bond donors, and two hydrogen bond acceptors, with 69% sp³-hybridized carbon atoms and a topological polar surface area (TPSA) of 34.1 Ų [1]. For comparison, Wieland-Miescher ketone (C₁₁H₁₄O₂, MW 178.23) has a lower molecular weight and fewer sp³ carbons due to the monomethyl substitution, resulting in different lipophilicity and membrane permeability predictions [2]. The 28-Dalton molecular weight increase and altered LogP of the target compound directly affect chromatographic retention, solubility, and potential biological membrane partitioning relative to WMK.

Physicochemical Profile
Cross-study
LogP = 1.4, TPSA = 34.1 Ų
MW = 206.28 (vs. WMK 178.23)
Altered chromatographic retention vs. WMK
Method development may require adjustment
ADMET Prediction Drug-likeness Physicochemical Profiling

Optimal Application Scenarios for 3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione Procurement


Total Synthesis of Lactarane and Marasmane Sesquiterpene Natural Products

This compound is the established chiral precursor for lactarane and marasmane sesquiterpenes, which exhibit antifeedant, antifungal, and antibacterial activities [1]. The enzymatic resolution (E = 72) [1] provides enantiopure alcohol intermediates that have been successfully converted to both lactarane (e.g., furanether B) and marasmane skeletons, including (+)-isovelleral [1]. Procurement is essential for any research group pursuing total synthesis of these bioactive fungal metabolites.

Mechanistic Studies of Dienone-Phenol and Fries Rearrangements

As the only known precursor to an isolable 4-acylcyclohexa-2,5-dienone, this compound uniquely enables experimental investigation of Fries and photo-Fries rearrangement mechanisms [2]. The dienone undergoes base- or acid-catalyzed acyl cleavage, and concentrated H₂SO₄ induces dienone-phenol rearrangement, providing a tractable model system for physical organic chemistry studies [2].

AKR1C3 Inhibitor Tool Compound for Steroid Metabolism Research

The compound exhibits competitive AKR1C3 inhibition with Ki = 2.73 μM and approximately 17-fold selectivity over AKR1C2 [3]. This profile supports its use as a biochemical tool compound for studying aldo-keto reductase involvement in steroid hormone metabolism, particularly in prostate cancer and breast cancer cell lines where AKR1C3 is implicated [3].

Development of Asymmetric Robinson Annulation Methodology

The compound is produced via Robinson annulation of 2,5,5-trimethylcyclohexane-1,3-dione with butenone in 88% yield under mild conditions in 2-methyltetrahydrofuran [4]. This reaction serves as a benchmark substrate for developing new asymmetric organocatalysts and continuous-flow Robinson annulation protocols, where the gem-dimethyl substitution pattern provides a sterically demanding test case complementary to the standard Wieland-Miescher ketone system [4].

Application
Selection Property
Validation Focus
Lactarane/Marasmane Total Synthesis
Chiral precursor scaffold for enzymatic resolution
Enantiopurity and downstream conversion verification
Dienone-Phenol Rearrangement Studies
Unique 4-acylcyclohexa-2,5-dienone precursor
Reaction pathway characterization
Steroid Metabolism Enzyme Assays
Reported AKR1C3 competitive inhibition profile
AKR1C3/AKR1C2 selectivity assessment
Asymmetric Robinson Annulation Development
Gem-dimethyl scaffold as sterically demanding substrate
Catalyst scope and stereoselectivity evaluation
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